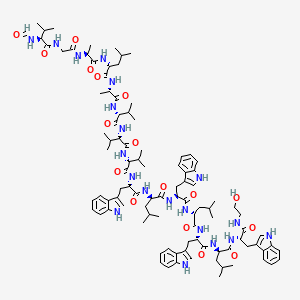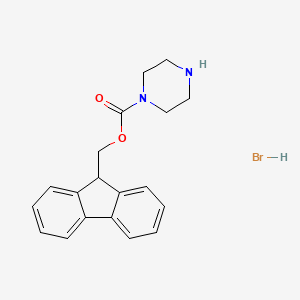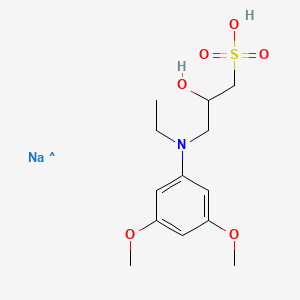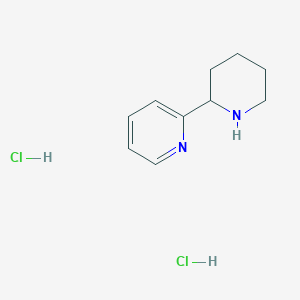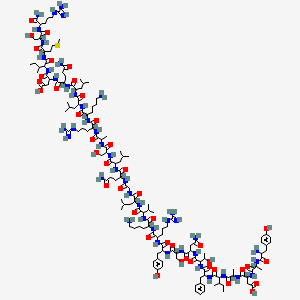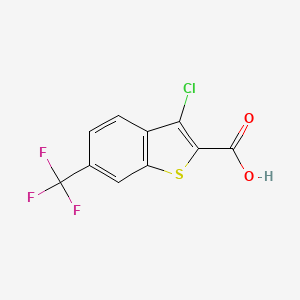
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) is a chemical compound with the molecular formula C31H49AlO2This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with methylaluminum compounds. The reaction is carried out in an inert atmosphere, often using toluene as a solvent. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring anhydrous conditions to avoid hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often supplied as a solution in toluene to facilitate handling and application .
Chemical Reactions Analysis
Types of Reactions
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing products.
Substitution: The phenolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aluminum oxides, while substitution reactions can produce a variety of aluminum-ligand complexes .
Scientific Research Applications
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism by which Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological and chemical effects. The pathways involved include modulation of oxidative stress and inhibition of specific enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide): Similar in structure but with different applications and properties.
Uniqueness
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) is unique due to its specific combination of phenolate ligands and aluminum center, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specialized industrial and research applications where other compounds may not perform as effectively .
Properties
Molecular Formula |
C31H49AlO2 |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-methylphenolate;methylaluminum(2+) |
InChI |
InChI=1S/2C15H24O.CH3.Al/c2*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;;/h2*8-9,16H,1-7H3;1H3;/q;;;+2/p-2 |
InChI Key |
CXNGYHAYLBTIPZ-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.C[Al+2] |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.C[Al+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




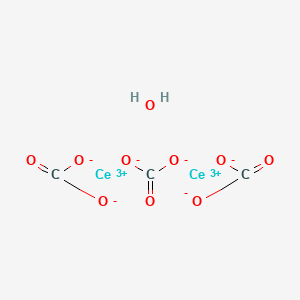
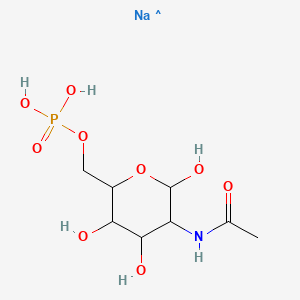

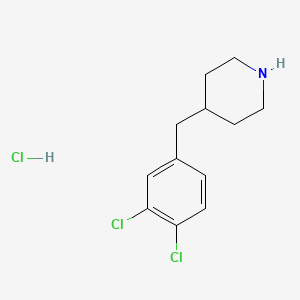
![2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)
